molecular formula C9H12N2OS2 B7563457 N-(thian-4-yl)-1,3-thiazole-4-carboxamide

N-(thian-4-yl)-1,3-thiazole-4-carboxamide

Cat. No. B7563457
M. Wt: 228.3 g/mol
InChI Key: GZRWZGSMIPSXCT-UHFFFAOYSA-N
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Description

N-(thian-4-yl)-1,3-thiazole-4-carboxamide, also known as TTA-A2, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. It is a derivative of thiazole and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(thian-4-yl)-1,3-thiazole-4-carboxamide involves its ability to activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. Activation of PPARα by N-(thian-4-yl)-1,3-thiazole-4-carboxamide leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipid synthesis and storage. This results in an increase in the breakdown of fatty acids and a decrease in the production and storage of lipids, leading to improved metabolic function.
Biochemical and Physiological Effects:
N-(thian-4-yl)-1,3-thiazole-4-carboxamide has been found to have various biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and promoting neuroprotection. In animal studies, N-(thian-4-yl)-1,3-thiazole-4-carboxamide has been shown to improve glucose tolerance and reduce insulin resistance. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(thian-4-yl)-1,3-thiazole-4-carboxamide has been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(thian-4-yl)-1,3-thiazole-4-carboxamide in lab experiments is its specificity for PPARα, which allows for targeted activation of this receptor. This specificity also reduces the potential for off-target effects. However, one limitation of N-(thian-4-yl)-1,3-thiazole-4-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the multi-step synthesis process of N-(thian-4-yl)-1,3-thiazole-4-carboxamide can be time-consuming and costly.

Future Directions

There are several future directions for the study of N-(thian-4-yl)-1,3-thiazole-4-carboxamide. One area of research is the potential use of N-(thian-4-yl)-1,3-thiazole-4-carboxamide in the treatment of metabolic disorders such as type 2 diabetes and obesity. Another area of research is the potential use of N-(thian-4-yl)-1,3-thiazole-4-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies are needed to investigate the safety and efficacy of N-(thian-4-yl)-1,3-thiazole-4-carboxamide in humans.

Synthesis Methods

The synthesis of N-(thian-4-yl)-1,3-thiazole-4-carboxamide involves several steps, including the reaction of 2-aminobenzenethiol with ethyl acrylate, followed by the reaction of the resulting product with thionyl chloride. The final product is obtained by reacting the resulting intermediate with 2-aminothiazole. The synthesis of N-(thian-4-yl)-1,3-thiazole-4-carboxamide is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.

Scientific Research Applications

N-(thian-4-yl)-1,3-thiazole-4-carboxamide has been found to have potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and metabolic disorders. In neuroscience, N-(thian-4-yl)-1,3-thiazole-4-carboxamide has been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(thian-4-yl)-1,3-thiazole-4-carboxamide has been studied for its potential in inhibiting the growth and proliferation of cancer cells. In metabolic disorders, N-(thian-4-yl)-1,3-thiazole-4-carboxamide has been studied for its potential in regulating glucose metabolism and improving insulin sensitivity.

properties

IUPAC Name

N-(thian-4-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS2/c12-9(8-5-14-6-10-8)11-7-1-3-13-4-2-7/h5-7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRWZGSMIPSXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NC(=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thian-4-yl)-1,3-thiazole-4-carboxamide

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